molecular formula C13H14Cl2N2 B2924887 5-(Pyridin-4-yl)indoline dihydrochloride CAS No. 90679-09-7

5-(Pyridin-4-yl)indoline dihydrochloride

Cat. No. B2924887
CAS RN: 90679-09-7
M. Wt: 269.17
InChI Key: ZDAXPHHBFKAEQC-UHFFFAOYSA-N
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Description

“5-(Pyridin-4-yl)indoline dihydrochloride” is a compound that belongs to the indoline family . Indoline structures are commonly found in natural and synthetic compounds with medicinal value . They have been used in the construction of new drug scaffolds and have played important roles in disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory, and have been used as analgesics, to treat cardiovascular diseases and so on .


Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .


Molecular Structure Analysis

The structure of indoline consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .


Chemical Reactions Analysis

Indoline-related alkaloids have been fully developed as antibiotics, and the activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now . The indoline skeleton could be synthesized by an intramolecular Diels–Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 °C) at high temperatures (200–230 °C) .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as “5-(Pyridin-4-yl)indoline dihydrochloride”, have been studied for their potential antiviral properties. Compounds with an indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The indole scaffold’s ability to bind with high affinity to multiple receptors makes it a valuable candidate for developing new antiviral agents .

Anti-inflammatory Activity

The indole structure is associated with anti-inflammatory effects. Researchers have synthesized various indole derivatives to screen for pharmacological activities, including anti-inflammatory responses. This application is crucial, considering the widespread impact of inflammatory diseases and the need for more effective treatments .

Anticancer Activity

“5-(Pyridin-4-yl)indoline dihydrochloride” may also play a role in cancer research due to the indole core’s known anticancer activities. Indole derivatives can act on different pathways involved in cancer cell proliferation and survival, offering a promising avenue for novel oncology therapeutics .

Antioxidant Activity

Indole derivatives exhibit antioxidant properties, which are essential in combating oxidative stress, a factor in many chronic diseases. The ability of these compounds to scavenge free radicals and inhibit lipid peroxidation makes them potential candidates for treating conditions associated with oxidative damage .

Antidiabetic Activity

The indole nucleus is being explored for its antidiabetic potential. By influencing various biological pathways, indole derivatives could offer new therapeutic possibilities for managing diabetes and its complications, such as through aldose reductase inhibition .

Neuroprotective Activity

Research into indole derivatives includes their use as neuroprotective agents. These compounds may protect against neurodegenerative diseases by preventing neuronal damage and death, which is significant given the increasing prevalence of conditions like Parkinson’s disease .

Safety And Hazards

While specific safety data for “5-(Pyridin-4-yl)indoline dihydrochloride” was not found, it’s important to note that similar compounds, such as Pyridine, are classified as flammable and irritant . They can cause skin and eye irritation and may cause respiratory irritation . Always handle such compounds with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Future Directions

Indoline compounds are beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The self-assembly of transition metal salts with 5-(pyridin-4-yl)isophthalate ligand and N-donor ligands affords a series of entangled coordination frameworks based on different metal cluster cores . This indicates potential future directions in the development of new materials and pharmaceuticals.

properties

IUPAC Name

5-pyridin-4-yl-2,3-dihydro-1H-indole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2.2ClH/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10;;/h1-4,6-7,9,15H,5,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAXPHHBFKAEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC=NC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridin-4-yl)indoline dihydrochloride

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